molecular formula C10H16O4 B13352829 Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid

Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid

Cat. No.: B13352829
M. Wt: 200.23 g/mol
InChI Key: JBBMXPFFCFHKDD-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the cyclobutane ring . This method is preferred due to its versatility and sustainability compared to traditional batch processes.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced waste generation. The use of flow microreactors is particularly advantageous for large-scale production due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the replacement of the tert-butoxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in synthetic chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less versatile in synthetic applications.

    tert-Butyl cyclobutane-1-carboxylate: Similar structure but different functional groups, leading to different reactivity and applications.

Uniqueness

Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane ring and the tert-butoxycarbonyl group. This combination provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1

InChI Key

JBBMXPFFCFHKDD-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C1CCC1C(=O)O

Origin of Product

United States

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